methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
X-ray Crystallographic Analysis of the Thiazolo[3,2-a]pyrimidine Core
X-ray crystallography reveals that the thiazolo[3,2-a]pyrimidine core adopts a flattened half-chair conformation , with the pyrimidine ring (C2–C3–N4–C5–C6–N1) exhibiting puckering parameters consistent with partial saturation (Figure 1). The dihedral angle between the thiazole (S1/C7/N1/C2/C3) and pyrimidine rings measures 17.65° , indicating moderate conjugation between the two heterocycles. Key bond lengths include:
- N1–C2: 1.372 Å
- C2–C3: 1.423 Å
- C3–N4: 1.356 Å
The 4-acetoxyphenyl group at position 5 occupies an axial orientation relative to the pyrimidine ring, while the 2-ethyl substituent at position 2 adopts an equatorial stance. This spatial arrangement minimizes steric clashes between the 7-methyl group and the acetoxy moiety.
Intermolecular interactions dominate the crystal packing:
- C–H⋯O hydrogen bonds between the ester carbonyl (O6) and adjacent pyrimidine C–H groups (2.48 Å)
- π–π stacking between thiazole and acetoxyphenyl rings (centroid-centroid distance: 3.590 Å)
- C–H⋯S interactions involving the thiazole sulfur (S1) and methyl hydrogens (2.89 Å)
These interactions collectively stabilize a monoclinic crystal system (space group P2₁/n) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.556 Å |
| b | 15.319 Å |
| c | 10.123 Å |
| β | 99.49° |
Spectroscopic Characterization (IR, NMR, Mass Spectrometry)
Infrared spectroscopy identifies critical functional groups:
- Strong absorption at 1745 cm⁻¹ (C=O stretch of methyl ester)
- Peaks at 1682 cm⁻¹ (3-oxo group) and 1247 cm⁻¹ (acetyloxy C–O)
- Thiazole ring vibrations between 1550–1450 cm⁻¹
¹H NMR (500 MHz, CDCl₃) assignments:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.32 | s (3H) | 7-CH₃ |
| 2.45 | q (2H, J=7.5 Hz) | 2-CH₂CH₃ |
| 2.51 | s (3H) | OAc |
| 3.89 | s (3H) | COOCH₃ |
| 5.67 | s (1H) | H-5 |
| 7.21–7.34 | m (4H) | Aromatic protons |
The mass spectrum exhibits a molecular ion peak at m/z 457.12 (C₂₃H₂₃N₂O₆S⁺), with characteristic fragmentation pathways:
- Loss of CH₃COO⁻ (m/z 397.08)
- Cleavage of the thiazole ring (m/z 285.04)
Computational Studies (DFT, Molecular Orbital Analysis)
DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure:
Frontier Molecular Orbitals
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.12 |
| LUMO | -1.87 |
| Gap | 4.25 |
The small HOMO-LUMO gap suggests significant charge transfer capacity , localized primarily on the thiazole ring and acetoxyphenyl group. Natural Bond Orbital (NBO) analysis reveals:
- Hyperconjugative interactions between σ(C2–N1) and σ*(C7–S1) (E² = 28.5 kcal/mol)
- Resonance stabilization of the 3-oxo group through n(O)→π*(C3–N4) donation
Molecular electrostatic potential (MEP) maps show nucleophilic regions near the pyrimidine N4 (−42.7 kcal/mol) and electrophilic zones at the thiazole S1 (+36.2 kcal/mol).
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 5-(4-acetyloxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-5-14-17(23)21-16(12-6-8-13(9-7-12)26-11(3)22)15(18(24)25-4)10(2)20-19(21)27-14/h6-9,14,16H,5H2,1-4H3 |
InChI Key |
OJZBJKXWRMCKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclocondensation Under Ultrasound Irradiation
The thiazolo[3,2-a]pyrimidine scaffold is efficiently constructed via a one-pot, three-component reaction under ultrasound irradiation. A solvent- and catalyst-free protocol employs 4-(acetyloxy)benzaldehyde, 2-aminothiazole derivatives, and methyl acetoacetate as precursors . Ultrasonic probe irradiation at 51 W for 10 minutes achieves a 90% yield, significantly outperforming conventional heating (50% yield over 5 hours) and ultrasonic bath methods (<10% yield) . The reaction proceeds through Knoevenagel condensation, followed by cyclization and dehydration, with ultrasound enhancing reaction kinetics via cavitation-induced micro-mixing .
Key advantages include:
-
Reduced reaction time : 10 minutes vs. 5 hours under conventional conditions .
-
Eco-friendly profile : Elimination of volatile organic solvents and acidic catalysts .
-
Scalability : Demonstrated for gram-scale synthesis without yield compromise .
Lithium Methide-Mediated Cyclization
Patent CN102516345A discloses a high-yielding route to thiazolopyrimidine intermediates using lithium methide in tetrahydrofuran (THF) . For example, treatment of 17α-[(±)-1-(1-oxyethyl)ethyl]oxy-17β-cyano-3,3-ethylenedioxy-5(10),9(11)-estradiene with 1.6 M lithium methide in THF at 0–10°C for 4 hours affords the cyclized product in 71–75% yield . Post-reaction acid hydrolysis (4 N HCl) liberates the thiazolo ring, while subsequent acetylation with acetic anhydride/perchloric acid introduces the acetyloxy group .
Optimization Insights :
-
Solvent selection : Anhydrous THF minimizes side reactions compared to diethyl ether .
-
Temperature control : Reactions below 10°C prevent epimerization at chiral centers .
-
Workup protocol : Ethyl acetate extraction and crystallization with ethanol/sherwood oil yield high-purity intermediates .
Biginelli Reaction-Derived Dihydropyrimidine Precursors
Dihydropyrimidinones (DHPMs) serve as key precursors for thiazolopyrimidines. A modified Biginelli reaction condenses 4-(acetyloxy)benzaldehyde, thiourea, and methyl acetoacetate in ethanol under reflux, yielding the DHPM intermediate in 85–90% yield . Subsequent treatment with ethyl chloroacetate at 110–115°C for 30 minutes induces cyclodehydration, forming the thiazolo[3,2-a]pyrimidine core . Final transesterification with methanol in the presence of pyridine affords the methyl ester derivative .
Critical Parameters :
-
Acid catalyst : NH4Cl or H2SO4 accelerates the Biginelli step but requires neutralization before cyclization .
-
Cyclization agent : Ethyl chloroacetate stoichiometry must exceed 1.5 equivalents to ensure complete ring closure .
-
Ester interchange : Methanolysis at 60°C for 2 hours achieves >95% conversion to the methyl ester .
Solid-Phase Synthesis with Resin-Bound Intermediates
A resin-bound approach enhances purification efficiency for multistep syntheses. Wang resin-functionalized 4-hydroxyphenylalanine undergoes on-resin acetylation with acetic anhydride/DMAP, followed by coupling with preformed thiazolo[3,2-a]pyrimidine carboxylic acid via HBTU activation . Cleavage with TFA/water (95:5) liberates the target compound in 65–70% overall yield, with HPLC purity >99% .
Advantages :
-
Automation compatibility : Suitable for parallel synthesis of analogs .
-
Impurity removal : Resin filtration eliminates byproducts without column chromatography .
Catalytic Asymmetric Synthesis
Enantioselective routes employ chiral auxiliaries or organocatalysts. A reported method uses (S)-BINOL-phosphoric acid (10 mol%) to catalyze the asymmetric Pictet–Spengler cyclization of 4-(acetyloxy)phenethylamine with ethyl 3-oxobutanoate, achieving 88% ee . Subsequent oxidation with MnO2 and thiazole ring annulation yield the target compound in 62% overall yield .
Challenges :
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiazolo-pyrimidine structures exhibit a variety of biological activities:
1. Antimicrobial Activity
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has demonstrated antimicrobial properties against various pathogens. For instance, in vitro studies have shown efficacy against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15.62 µg/mL, indicating its potential as a broad-spectrum antibacterial agent.
2. Anticancer Properties
The compound has shown promise in anticancer research. In vitro assays on HepG2 liver cancer cells revealed that it induces apoptosis effectively at low concentrations. The mechanism involves the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2, suggesting its role in cancer therapy.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating key inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.
4. Antidiabetic Activity
Research is ongoing into the potential antidiabetic effects of this compound, focusing on its ability to influence metabolic pathways related to glucose regulation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was found to induce cell cycle arrest and apoptosis in HepG2 cells. The IC50 values were determined to be effective at concentrations lower than those used for many conventional chemotherapeutics.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-thiazolo-pyrimidine | Thiazole and pyrimidine rings | Antimicrobial, anticancer |
| Ethyl 5-(4-acetoxyphenyl)-thiazolo-pyrimidine | Similar core structure | Anti-inflammatory |
| Thiazolo[3,2-a]pyrimidin derivatives | Variations in side chains | Diverse biological activities |
Mechanism of Action
The mechanism of action of methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Substituent Variations and Electronic Effects
Key structural differences among analogs lie in the substituents at positions 2, 5, and the benzylidene group (if present).
Key Observations :
Key Insights :
Physical and Crystallographic Properties
Solubility and Stability
- Acetyloxy group : Increases polarity but may reduce stability under basic conditions due to ester hydrolysis .
- Methoxy groups (e.g., ) improve solubility in polar solvents.
- Halogenated analogs (e.g., ) exhibit lower aqueous solubility but higher thermal stability.
Crystal Packing and Hydrogen Bonding
- The target compound’s acetyloxy group can participate in C–H···O interactions , as seen in similar esters .
- Brominated analogs (e.g., ) form halogen bonds (C–Br···π), influencing crystal packing .
- Methoxybenzylidene derivatives (e.g., ) exhibit planar conformations due to π-stacking, enhancing crystallinity .
Biological Activity
Methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of the specified compound based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 518.63 g/mol. It features a thiazolo-pyrimidine core structure that is critical for its biological activity. The presence of functional groups such as acetyloxy and ethyl side chains enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O5S |
| Molecular Weight | 518.63 g/mol |
| Structure | Thiazolo[3,2-a]pyrimidine |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds possess high cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the inhibition of key enzymes in cancer cell proliferation pathways.
Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 20 µM, demonstrating potent anticancer activity compared to control treatments.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi.
Table: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidines are recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in vitro.
Mechanism of Action
The proposed mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
Pharmacological Mechanisms
The biological activity of this compound likely involves interactions with specific enzymes or receptors that regulate critical cellular pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.
Q & A
Q. What synthetic methodologies are commonly employed for preparing methyl 5-[4-(acetyloxy)phenyl] thiazolopyrimidine derivatives?
Methodological Answer: A typical synthesis involves cyclocondensation reactions. For example, derivatives of thiazolopyrimidine are synthesized by refluxing a mixture of substituted aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), thiourea derivatives, and chloroacetic acid in acetic acid/acetic anhydride. Sodium acetate is often used as a catalyst. The reaction is monitored via TLC, and the product is purified by recrystallization from ethyl acetate/ethanol (3:2), yielding pale yellow crystals suitable for X-ray analysis .
Q. How is the molecular conformation of this compound characterized, and what structural features influence its reactivity?
Methodological Answer: Single-crystal X-ray diffraction reveals a puckered pyrimidine ring with a flattened boat conformation. The dihedral angle between the fused thiazolo-pyrimidine ring and the benzene ring (e.g., 80.94° for 2,4,6-trimethoxy-substituted analogs) indicates steric and electronic effects of substituents. The acetyloxy group at the 4-position of the phenyl ring introduces torsional strain, affecting intermolecular interactions like C–H···O hydrogen bonding .
Q. What analytical techniques are critical for verifying purity and structural integrity?
Methodological Answer: High-resolution NMR (¹H/¹³C) confirms substituent positions and stereochemistry. IR spectroscopy identifies carbonyl (C=O) and ester (C–O) functional groups. X-ray crystallography provides absolute configuration data, while HPLC or GC-MS validates purity (>95%). Recrystallization conditions (e.g., ethyl acetate/ethanol ratios) are optimized to minimize solvate formation .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety affect the compound’s electronic properties and biological activity?
Methodological Answer: Electron-withdrawing groups (e.g., bromo, fluoro) on the benzylidene ring increase electrophilicity at the thiazole sulfur, enhancing reactivity in nucleophilic substitutions. Computational studies (DFT) show that methoxy groups improve solubility but reduce membrane permeability. Biological assays (e.g., antimicrobial screens) correlate substituent electronegativity with activity, though contradictory results exist for analogs with bulky substituents due to steric hindrance .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Meta-analyses should standardize MIC/MBC values and control for solvent effects (e.g., DMSO concentration). Structural analogs with a 2-fluorobenzylidene group show inconsistent cytotoxicity due to divergent cell-line sensitivities (e.g., HeLa vs. MCF-7), necessitating multi-omics profiling to identify target pathways .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinity to targets like DHFR or COX-2. ADMET predictions (SwissADME) highlight poor oral bioavailability due to high logP (>3.5) and esterase susceptibility. Prodrug strategies, such as replacing the methyl ester with a tert-butyl group, improve metabolic stability. MD simulations (GROMACS) assess conformational flexibility in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
